molecular formula C54H45N3Ni B1444738 Tris(triphenylphosphine) nickel(0) CAS No. 25136-46-3

Tris(triphenylphosphine) nickel(0)

Cat. No.: B1444738
CAS No.: 25136-46-3
M. Wt: 794.6 g/mol
InChI Key: PEUJMRLVALBNKV-UHFFFAOYSA-N
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Description

Tris(triphenylphosphine) nickel(0) is an organometallic compound with the formula Ni(PPh₃)₃, where PPh₃ stands for triphenylphosphine. This compound is known for its role as a catalyst in various organic reactions, particularly in the field of cross-coupling reactions. It is a zero-valent nickel complex, meaning that the nickel atom is in the oxidation state of zero.

Mechanism of Action

Target of Action

Tris(triphenylphosphine) nickel(0) primarily targets organic halides and organometallic compounds . These compounds play a crucial role in various chemical reactions, serving as the starting point for the formation of new bonds.

Mode of Action

The interaction of Tris(triphenylphosphine) nickel(0) with its targets involves the formation of radical species . This compound reacts with chlorides to form these radical species, which have been shown to produce stereochemical products under certain conditions .

Biochemical Pathways

The primary biochemical pathway affected by Tris(triphenylphosphine) nickel(0) is the coupling reactions of organic halides and organometallic compounds . Additionally, this compound is also involved in the cyclooligomerization of cumulenes . The downstream effects of these pathways include the formation of new chemical bonds and the synthesis of complex molecules.

Pharmacokinetics

It’s important to note that this compound is insoluble in water but soluble in organic solvents such as acetone, chloroform, or ether . This solubility profile can impact its bioavailability and distribution within a system.

Result of Action

The result of Tris(triphenylphosphine) nickel(0)'s action is the formation of new chemical bonds and the synthesis of complex molecules . By acting as a catalyst, it facilitates the coupling reactions of organic halides and organometallic compounds, leading to the production of stereochemical products .

Action Environment

The action of Tris(triphenylphosphine) nickel(0) can be influenced by various environmental factors. For instance, the presence of chlorides is necessary for the formation of radical species . Additionally, the compound’s solubility in organic solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(triphenylphosphine) nickel(0) can be synthesized through several methods. One common approach involves the reduction of nickel(II) chloride with sodium borohydride in the presence of triphenylphosphine. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Another method involves the reaction of nickel(II) acetylacetonate with triphenylphosphine and a reducing agent like triethylaluminum. This reaction also requires an inert atmosphere and is usually conducted at elevated temperatures .

Industrial Production Methods

While the industrial production of tris(triphenylphosphine) nickel(0) is not as common as its laboratory synthesis, similar methods involving the reduction of nickel salts in the presence of triphenylphosphine are employed. The choice of reducing agent and solvent can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Tris(triphenylphosphine) nickel(0) undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tris(triphenylphosphine) nickel(0) include aryl halides, alkyl halides, and various organometallic reagents. These reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving tris(triphenylphosphine) nickel(0) depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled organic molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-diphenylaniline;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15N.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJMRLVALBNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45N3Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733783
Record name N,N-Diphenylaniline--nickel (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25136-46-3
Record name N,N-Diphenylaniline--nickel (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tris(triphenylphosphine)nickel(0) interact with aryl halides, and what are the downstream effects?

A1: Tris(triphenylphosphine)nickel(0) undergoes oxidative addition with aryl halides (RC6H4X), a crucial step in various coupling reactions. [] This interaction involves the nickel center inserting itself into the carbon-halogen bond, forming a new organonickel species. This intermediate can then participate in further reactions, such as coupling with other molecules, enabling the formation of complex organic structures. Substituents on the aryl halide significantly influence the reaction rate, highlighting the importance of electronic effects in this process. []

Q2: What is the structural characterization of Tris(triphenylphosphine)nickel(0)?

A2: Tris(triphenylphosphine)nickel(0) is a coordination complex with the molecular formula Ni(P(C6H5)3)3 and a molecular weight of 588.27 g/mol. [] The 1H NMR spectrum in C6D6 exhibits multiplets at δ 7.67 and 7.13 ppm, corresponding to the phenyl protons of the triphenylphosphine ligands. The 31P NMR spectrum in C6D6 shows a signal at δ -22 ppm relative to (MeO)3PO, characteristic of the phosphorus atoms coordinated to the nickel center. []

Q3: Can you describe the catalytic properties and applications of Tris(triphenylphosphine)nickel(0)?

A3: Tris(triphenylphosphine)nickel(0) is a valuable catalyst in organic synthesis, particularly in coupling reactions. For instance, it efficiently catalyzes the coupling of bromoquinolines to produce biquinolines in high yields. [] The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps, showcasing the compound's ability to facilitate the formation of new carbon-carbon bonds.

Q4: What are the material compatibility and stability aspects of Tris(triphenylphosphine)nickel(0)?

A4: Tris(triphenylphosphine)nickel(0) is highly sensitive to oxygen and requires handling under inert atmosphere conditions using specialized techniques. [] It exhibits solubility in organic solvents like benzene, toluene, acetonitrile, and tetrahydrofuran. [] Storage at 0°C is recommended to maintain its stability. []

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